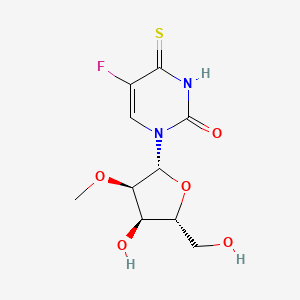

5-Fluoro-2'-O-methyl-4-thiouridine

Descripción general

Descripción

5-Fluoro-2'-O-methyl-4-thiouridine is a useful research compound. Its molecular formula is C10H13FN2O5S and its molecular weight is 292.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Fluoro-2'-O-methyl-4-thiouridine (FSU) is a modified nucleoside that has garnered attention in molecular biology and medicinal chemistry due to its unique biological activities. This article explores the synthesis, biological effects, mechanisms of action, and potential applications of FSU, supported by data tables and relevant case studies.

Synthesis of this compound

FSU can be synthesized through various chemical pathways, typically involving the modification of uridine derivatives. The synthesis often employs protective groups to facilitate the introduction of the fluorine and methyl groups at specific positions on the nucleoside structure.

Biological Activity

Antiviral and Antitumor Properties:

FSU exhibits significant antiviral activity against several RNA viruses, attributed to its ability to interfere with viral RNA synthesis. In vitro studies have demonstrated that FSU inhibits the growth of various cancer cell lines, including leukemia and solid tumors. For instance, FSU showed effective cytotoxicity against leukemia L1210 cells at concentrations as low as .

Mechanism of Action:

The biological activity of FSU is primarily mediated through its incorporation into RNA molecules, where it alters RNA structure and function. This incorporation can lead to:

- Inhibition of RNA-dependent processes: FSU's presence in RNA can hinder the function of enzymes such as RNA polymerases.

- Induction of cellular stress responses: The modified nucleoside can trigger apoptosis in cancer cells through pathways associated with DNA damage response .

Table 1: Biological Activity of this compound Against Various Cell Lines

| Cell Line | IC50 (M) | Mechanism of Action |

|---|---|---|

| L1210 (Leukemia) | Inhibition of RNA synthesis | |

| S. faecium | Disruption of protein synthesis | |

| HCT116 (Colon carcinoma) | Not specified | Induction of apoptosis |

Case Studies

-

Photocrosslinking Applications:

Recent studies have highlighted the utility of FSU in photocrosslinking applications. FSU-modified oligonucleotides have been developed for fluorescent detection of DNA sequences. Upon photoexcitation, FSU can react with nonadjacent bases, enhancing the specificity and sensitivity of DNA detection methods . -

Impact on Enzyme Activity:

Research has shown that substitutions in uridine, such as those found in FSU, can significantly impact enzyme activities related to RNA processing. For example, pseudouridine synthases are inhibited by uridine analogs like FSU, which may alter their structural dynamics and functional outcomes in cellular contexts .

Aplicaciones Científicas De Investigación

Synthesis of 5-Fluoro-2'-O-methyl-4-thiouridine

The synthesis of FSU involves several chemical transformations, typically starting from uridine derivatives. The introduction of the fluorine atom at the 5-position and the sulfur atom at the 4-position significantly alters the compound's properties, enhancing its stability and biological activity. For instance, FSU can be synthesized through a multi-step process involving protection and deprotection strategies to yield the desired nucleoside with high purity and yield .

FSU exhibits notable biological activities that make it a candidate for further research:

- Antitumor Activity : FSU has been shown to inhibit the growth of various cancer cell lines, including leukemia cells. Studies indicate that FSU can effectively reduce cell viability at low concentrations, demonstrating potential as an anticancer agent .

- Antiviral Properties : The compound has also displayed antiviral activity against certain pathogens. Its structural modifications contribute to enhanced efficacy against strains resistant to conventional therapies, such as 5-fluorouracil .

Applications in Molecular Biology

FSU's unique properties allow it to be employed in various molecular biology techniques:

- Metabolic Labeling : FSU can be used in metabolic labeling assays to track RNA synthesis and degradation. Its incorporation into RNA provides insights into cellular processes and gene expression dynamics .

- Photo-Crosslinking : Recent studies have demonstrated that oligonucleotides containing FSU can undergo intrastrand photo-crosslinking, facilitating the detection of specific DNA sequences. This property is particularly useful in developing fluorescent probes for molecular diagnostics .

Case Studies

Several studies highlight the applications and effectiveness of FSU:

- Inhibition of Leukemia Cell Growth : A study reported that both alpha and beta anomers of FSU inhibited leukemia L1210 cells at concentrations as low as M, showcasing its potential as an anticancer drug .

- Fluorescent Probes for DNA Detection : Research demonstrated that FSU-containing probes could efficiently detect specific DNA sequences through photo-crosslinking reactions, indicating their utility in diagnostic applications .

- Enhanced RNA Stability : The incorporation of FSU into RNA molecules has been shown to enhance their thermal stability and resistance to nucleases, making it a valuable tool for RNA-based therapeutics and research applications .

Comparative Data Table

| Property/Activity | This compound | Conventional Nucleosides |

|---|---|---|

| Antitumor Activity | Effective at low concentrations | Variable |

| Antiviral Activity | Active against resistant strains | Limited efficacy |

| Metabolic Labeling | High incorporation efficiency | Lower efficiency |

| Photo-Crosslinking | Efficient for DNA detection | Less effective |

| Stability | Enhanced thermal stability | Standard stability |

Análisis De Reacciones Químicas

Photochemical Crosslinking Reactions

5-Fluoro-2'-O-methyl-4-thiouridine exhibits high photoreactivity under UV light, forming intrastrand crosslinks with thymine (T) and cytosine (C) residues in oligonucleotides. These reactions occur via distinct pathways:

Reaction with Thymine

-

Mechanism : Photoexcitation induces a 2+2 cycloaddition between the thiocarbonyl group (C=S) of this compound and the C5=C6 double bond of thymine, forming a thietane intermediate. This intermediate undergoes ring opening and rearrangement to yield fluorescent tricyclic adducts .

-

Product : Two diastereomeric adducts are formed, both fluorescent and thermally stable .

Reaction with Cytosine

-

Mechanism : Similar thiocarbonyl activation leads to crosslinking with cytosine, but the final product is nonfluorescent due to structural differences in the adduct .

-

Product : A 4–5 photoadduct forms, accompanied by H₂S elimination .

Reaction Products and Characterization

Photoproducts were isolated and analyzed using HPLC, MALDI-TOF MS, and UV spectroscopy :

Table 1: Photoproducts Identified via HPLC and Mass Spectrometry

| Photoproduct | Calculated [M+H]⁺ | Observed [M+H]⁺ | Reaction Partner |

|---|---|---|---|

| 1a | 3065.529 | 3066.230 | Thymine |

| 1b | 3065.529 | 3065.531 | Thymine |

| 2c | 3051.547 | 3051.920 | Cytosine |

| 3d | 3069.558 | 3069.326 | Photooxidation |

-

Key Observations :

Oxygen Dependency

-

Photooxidation to 5-fluorouridine is oxygen-dependent, as shown by reduced 3d yields under anaerobic conditions .

Sequence Flexibility

-

Molecular dynamics simulations reveal that distant thymine/cytosine residues can approach the thiocarbonyl group, enabling crosslinking even in non-adjacent positions .

Table 2: Reaction Pathways and Conditions

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Thymine Crosslinking | FS U + T | UV light (340 nm) | Fluorescent tricyclic adducts |

| Cytosine Crosslinking | FS U + C | UV light (340 nm) | Nonfluorescent 4–5 adduct |

| Photooxidation | FS U | O₂, UV light | 5-Fluorouridine |

Implications for Molecular Probes

Propiedades

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5S/c1-17-7-6(15)5(3-14)18-9(7)13-2-4(11)8(19)12-10(13)16/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOHFWAMMYYSMU-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=S)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.